Cas no 2229542-06-5 (2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol)

2-Bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol is a brominated heterocyclic compound featuring a pyrrolopyridine core with a hydroxyethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The presence of both a reactive bromine atom and a hydroxyl group allows for further functionalization, enabling selective modifications for targeted applications. Its pyrrolopyridine scaffold is of interest in medicinal chemistry due to its resemblance to purine bases, facilitating interactions with biological targets. The compound’s stability and synthetic accessibility enhance its utility in research and industrial settings, particularly in the design of kinase inhibitors and other therapeutic agents.
2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol structure
2229542-06-5 structure
Product name:2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol
CAS No:2229542-06-5
MF:C9H9BrN2O
Molecular Weight:241.084561109543
CID:5827206
PubChem ID:165714194

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol
    • 2229542-06-5
    • EN300-1918938
    • 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
    • インチ: 1S/C9H9BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5,8,13H,4H2,(H,11,12)
    • InChIKey: LZWSIZFCXNHZNP-UHFFFAOYSA-N
    • SMILES: BrCC(C1=CNC2C1=CC=CN=2)O

計算された属性

  • 精确分子量: 239.98983g/mol
  • 同位素质量: 239.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • XLogP3: 1.2

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1918938-10.0g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
10g
$6082.0 2023-05-31
Enamine
EN300-1918938-0.1g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
0.1g
$1244.0 2023-09-17
Enamine
EN300-1918938-5g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
5g
$4102.0 2023-09-17
Enamine
EN300-1918938-0.5g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
0.5g
$1357.0 2023-09-17
Enamine
EN300-1918938-5.0g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
5g
$4102.0 2023-05-31
Enamine
EN300-1918938-0.05g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
0.05g
$1188.0 2023-09-17
Enamine
EN300-1918938-1.0g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
1g
$1414.0 2023-05-31
Enamine
EN300-1918938-10g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
10g
$6082.0 2023-09-17
Enamine
EN300-1918938-2.5g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
2.5g
$2771.0 2023-09-17
Enamine
EN300-1918938-0.25g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2229542-06-5
0.25g
$1300.0 2023-09-17

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 関連文献

2-bromo-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-olに関する追加情報

Comprehensive Overview of 2-Bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol (CAS No. 2229542-06-5)

2-Bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol (CAS No. 2229542-06-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This brominated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold is increasingly studied for its potential applications in drug discovery, particularly in kinase inhibition and targeted therapy development. The compound's molecular framework combines a bromoethyl alcohol moiety with a pyrrolopyridine core, offering versatile reactivity for further derivatization.

Recent trends in medicinal chemistry highlight the growing demand for heterocyclic building blocks like 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol. Researchers frequently search for information about its synthetic routes, purification methods, and stability under various conditions. The compound's CAS No. 2229542-06-5 serves as a crucial identifier in patent literature and regulatory documentation, making it essential for intellectual property professionals and compliance officers.

The pyrrolopyridine core of this molecule shares structural similarities with several FDA-approved drugs, explaining the pharmaceutical industry's interest. Common search queries related to this compound include "2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol solubility," "CAS 2229542-06-5 supplier," and "pyrrolopyridine derivatives in drug design." These reflect practical concerns about its handling and commercial availability, as well as broader scientific curiosity about its therapeutic potential.

From a synthetic chemistry perspective, the bromoethyl alcohol functional group in 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol offers multiple modification possibilities. It can participate in nucleophilic substitution reactions, serve as a precursor for ether formation, or undergo oxidation to the corresponding aldehyde. These characteristics make it valuable for constructing more complex molecular architectures, particularly in fragment-based drug discovery approaches.

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The stability profile of 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol under different storage conditions represents another area of frequent investigation. Proper handling requires attention to factors like temperature sensitivity, light exposure, and moisture content. Many users search for "CAS 2229542-06-5 storage recommendations" and "pyrrolopyridine compound stability," reflecting practical concerns in laboratory settings.

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From a drug development perspective, the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates promising pharmacokinetic properties, including favorable membrane permeability and metabolic stability. These characteristics make 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol a valuable intermediate for creating drug candidates with improved bioavailability. Common related searches include "pyrrolopyridine ADME properties" and "heterocyclic druglikeness."

Quality control specifications for 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol typically address parameters such as purity (often >95% by HPLC), residual solvent content, and heavy metal limits. These standards ensure the compound's suitability for pharmaceutical applications and respond to frequent queries about "CAS 2229542-06-5 analytical methods" and "pharmaceutical-grade pyrrolopyridines."

Emerging research areas utilizing pyrrolopyridine derivatives include targeted protein degradation (PROTACs) and covalent inhibitor design. The reactive bromoethyl group in 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol makes it particularly interesting for these applications, connecting to trending topics like "PROTAC linker chemistry" and "covalent drug discovery" in scientific literature and search engines.

Scale-up considerations for 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol synthesis involve optimization of reaction conditions, workup procedures, and purification techniques. Industrial researchers frequently investigate "kilogram-scale pyrrolopyridine synthesis" and "process chemistry optimization," reflecting the transition from laboratory-scale preparation to potential commercial production.

The compound's physicochemical properties, including logP, pKa, and aqueous solubility, influence its behavior in biological systems. These parameters are critical for drug discovery applications and generate search queries like "2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol physicochemical data" and "pyrrolopyridine property prediction." Computational chemistry approaches increasingly complement experimental studies in this area.

Safety assessments of CAS No. 2229542-06-5 follow standard protocols for research chemicals, with appropriate personal protective equipment recommended during handling. While not classified as hazardous under standard regulations, proper laboratory practices should always be observed, addressing common concerns reflected in searches for "pyrrolopyridine safety data" and "research chemical handling guidelines."

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